Part 1: Structural Anatomy & Physicochemical Profile
Part 1: Structural Anatomy & Physicochemical Profile
Technical Monograph: Methyl 3-bromo-4-hydroxybenzoate Scaffold Class: Halogenated Phenolic Ester Primary CAS: 29415-97-2[1]
[1]
Methyl 3-bromo-4-hydroxybenzoate (M3B4HB) acts as a high-value pharmacophore scaffold due to its orthogonal functionalization potential .[1] Structurally, it presents a trisubstituted benzene ring featuring three distinct reactive handles:[1]
-
C1-Ester: Susceptible to hydrolysis, reduction, or amidation.[1]
-
C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C4-Hydroxyl: A nucleophilic site for etherification (O-alkylation) or esterification.[1]
This "triad" of reactivity allows medicinal chemists to grow the molecule in three spatial dimensions, making it an ideal building block for fragment-based drug discovery (FBDD).[1]
Physicochemical Metrics
| Property | Value | Context for Drug Dev |
| Molecular Formula | Low MW fragment (<300 Da).[1] | |
| Molecular Weight | 231.04 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3).[1] |
| Melting Point | 106–110 °C | Crystalline solid; easy to handle/purify.[1] |
| LogP (Predicted) | ~2.4 | Moderate lipophilicity; good membrane permeability potential.[1] |
| pKa (Phenol) | ~6.8 | More acidic than non-brominated phenol (due to -I effect of Br).[1] |
| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 3 | Ester carbonyl + ether oxygen + phenolic oxygen.[1] |
Part 2: Synthetic Pathways & Process Chemistry
The most robust synthetic route involves the electrophilic aromatic substitution (bromination) of Methyl Paraben (Methyl 4-hydroxybenzoate).[1] This method is preferred over esterification of the brominated acid due to the low cost and high availability of methyl paraben.[1]
Mechanism of Action: Electrophilic Bromination
The hydroxyl group at C4 is a strong activator (ortho/para director).[1] The ester at C1 is a deactivator (meta director).[1] These effects reinforce each other, directing the electrophile (
[1]
Experimental Protocol: NBS Bromination (Lab Scale)
Rationale: N-Bromosuccinimide (NBS) is chosen over elemental bromine (
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Acetonitrile (ACN) or Glacial Acetic Acid (Solvent)[1]
-
p-Toluenesulfonic acid (pTsOH) (0.1 eq, Catalyst)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and ACN (150 mL). Stir until clear.
-
Catalyst Addition: Add pTsOH (1.7 g, 10 mmol). The acid catalyst activates the NBS.[1]
-
Bromination: Cool the solution to 0°C. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition prevents exotherm spikes.[1]
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]
-
Quench: Pour mixture into ice-water (500 mL) containing 5% Sodium Thiosulfate (
) to neutralize unreacted bromine species. -
Isolation: The product typically precipitates as a white solid.[1] Filter and wash with cold water.[1]
-
Purification: Recrystallize from Methanol/Water if necessary to remove succinimide traces.
Part 3: Reactivity Landscape (The "Value" Proposition)
For drug developers, M3B4HB is a divergent intermediate .[1] The order of operations is critical: the phenolic proton is acidic and must often be protected or alkylated before engaging the bromide in metal-catalyzed couplings to prevent catalyst poisoning.[1]
Key Application: Suzuki-Miyaura Coupling
The C3-Bromine bond is activated for oxidative addition to Palladium(0).[1]
-
Conditions:
(3 mol%), (2 eq), Dioxane/Water, 90°C. -
Self-Validating Check: If the reaction stalls, check for "de-bromination" (reduction to methyl paraben) which indicates the catalyst cycle is active but transmetallation is failing (often due to wet solvents or oxygen).[1]
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized scaffold must be validated using NMR.[1]
Predicted
- 8.18 (d, J=2.0 Hz, 1H): H2 (Ortho to ester, Ortho to Br).[1] Most deshielded due to additive effects.[1]
- 7.92 (dd, J=8.5, 2.0 Hz, 1H): H6 (Ortho to ester).[1] Shows meta-coupling to H2.[1]
- 7.05 (d, J=8.5 Hz, 1H): H5 (Ortho to OH).[1] Shielded by the electron-donating hydroxyl group.[1]
- 5.95 (s, 1H): -OH (Exchangeable, shift varies with concentration).[1]
-
3.89 (s, 3H): -COO
(Methyl Ester).[1]
Interpretation Logic:
The coupling constant (
Part 5: Safety & Handling (HSE)
GHS Classification:
-
Acute Tox. 3 (H301): Toxic if swallowed.[1]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2][3]
Handling Protocol: Always handle in a fume hood. The phenol moiety makes this compound potentially corrosive to mucous membranes.[1] In case of skin contact, wash with PEG-400 or copious amounts of water.[1] Avoid dust formation as the solid is a respiratory irritant.[1]
References
-
PubChem. (2025).[1] Methyl 3-bromo-4-hydroxybenzoate (Compound).[1][4][5][6][7][8] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. (2024).[1][7] Suzuki-Miyaura Coupling: Mechanism and Conditions. [Link][1]
Sources
- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 29415-97-2 Cas No. | Methyl 3-bromo-4-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]
- 5. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
